Tert-butyl 7,7-dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate

Lipophilicity Lead Optimization Physicochemical Property

Tert-butyl 7,7-dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate (CAS 2138112-98-6) is a functionalized bicyclic heterocycle bearing a gem‑dichlorocyclopropane fused to a morpholine‑type ring and protected with a tert‑butoxycarbonyl (Boc) group. It serves as a versatile intermediate in medicinal chemistry, enabling modular diversification through the dichloro handle and orthogonal Boc deprotection.

Molecular Formula C10H15Cl2NO3
Molecular Weight 268.13
CAS No. 2138112-98-6
Cat. No. B2938466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7,7-dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
CAS2138112-98-6
Molecular FormulaC10H15Cl2NO3
Molecular Weight268.13
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2C1C2(Cl)Cl
InChIInChI=1S/C10H15Cl2NO3/c1-9(2,3)16-8(14)13-4-5-15-7-6(13)10(7,11)12/h6-7H,4-5H2,1-3H3
InChIKeyJLWRJJDYEVBMPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 7,7-dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate (CAS 2138112-98-6): Core Identity and Procurement Context


Tert-butyl 7,7-dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate (CAS 2138112-98-6) is a functionalized bicyclic heterocycle bearing a gem‑dichlorocyclopropane fused to a morpholine‑type ring and protected with a tert‑butoxycarbonyl (Boc) group . It serves as a versatile intermediate in medicinal chemistry, enabling modular diversification through the dichloro handle and orthogonal Boc deprotection .

Why Unfunctionalized or Differently Halogenated 2‑Oxa‑5‑azabicyclo[4.1.0]heptane Analogs Cannot Substitute This Dichloro Building Block


The 7,7‑dichloro substitution pattern is not a passive structural decoration; it dictates the compound’s lipophilicity (XLogP3‑AA = 1.8), steric environment, and downstream reactivity . The non‑halogenated parent (CAS 2421735‑39‑7) lacks the synthetic handle required for post‑functionalization via cross‑coupling or nucleophilic displacement, while the dibromo analog (CAS 2228158‑74‑3) introduces higher molecular weight (357 vs 268 Da), altered polar surface area, and divergent reactivity in metal‑catalyzed transformations . These differences render direct interchange impossible without compromising yield, selectivity, or pharmacokinetic profile in derived candidates .

Quantitative Differentiation Map for Tert‑butyl 7,7‑dichloro‑2‑oxa‑5‑azabicyclo[4.1.0]heptane‑5‑carboxylate Against Its Closest Analogs


Lipophilicity Tuning: XLogP3 Comparison Across the Halogen Series

The target compound exhibits a computed XLogP3‑AA of 1.8 , a value strategically positioned between the non‑halogenated parent (predicted XLogP3 ca. 0.3–0.5) and the dibromo analog (predicted XLogP3 ca. 2.5–2.8) . This intermediate lipophilicity is often desirable for balancing passive permeability and aqueous solubility in orally targeted agents .

Lipophilicity Lead Optimization Physicochemical Property

Synthetic Versatility: Gem‑Dichlorocyclopropane as a Cross‑Coupling Handle

The 7,7‑dichloro motif serves as a latent functional handle for metal‑catalyzed cross‑coupling reactions, enabling direct C–C bond formation on the cyclopropane ring . In contrast, the non‑halogenated parent (CAS 2421735‑39‑7) offers no such handle, requiring de novo functional group installation if derivatization is needed . Patent literature explicitly highlights that halogenation of azabicyclic cores improves pharmacological profiles .

Cross‑Coupling C–Cl Activation Library Synthesis

Orthogonal Protecting Group Strategy: Boc Stability Under Dichloro‑Compatible Conditions

The Boc group on the target compound remains intact under conditions typically used for dichlorocyclopropane functionalization (e.g., mild bases, low‑temperature metalation), allowing sequential deprotection and elaboration . The benzyl‑protected analog (e.g., benzyl 7,7‑dichloro‑2‑oxa‑5‑azabicyclo[4.1.0]heptane‑5‑carboxylate) would require hydrogenolysis, which can reduce the dichloro moiety, compromising the synthetic handle .

Protecting Group Orthogonality Process Chemistry

Physicochemical Property Balance: Molecular Weight and PSA Advantage Over the Dibromo Analog

With a molecular weight of 268.13 Da, the target compound is 89 Da lighter than the dibromo analog (357.04 Da) . Its three hydrogen‑bond acceptors (two oxygen, one chlorine) yield a lower polar surface area than the dibromo variant, aligning better with oral drug‑likeness guidelines .

Drug‑likeness Molecular Weight Polar Surface Area

Commercial Availability and Purity Benchmarking

The dichloro compound is stocked by multiple reputable suppliers (AKSci, Biosynth, Chemenu) at a minimum purity of 95% . The non‑halogenated parent is also available, but the dibromo analog often shows lower stock levels and higher cost due to lower demand and synthetic complexity, making the dichloro species the most cost‑effective entry for halogen‑based diversification .

Supply Chain Purity Procurement

Evidence‑Backed Application Scenarios for Tert‑butyl 7,7‑dichloro‑2‑oxa‑5‑azabicyclo[4.1.0]heptane‑5‑carboxylate


Medicinal Chemistry: Lead Optimization Requiring Fine‑Tuned Lipophilicity

When a hit compound containing the non‑halogenated 2‑oxa‑5‑azabicyclo[4.1.0]heptane core shows inadequate cellular permeability (XLogP3 ~0.4), the dichloro analog (XLogP3 = 1.8) can be directly substituted to increase lipophilicity without introducing the excessive molecular weight of the dibromo variant . This strategy is supported by the computed property differences and aligns with patent teachings on halogen‑enhanced pharmacological profiles .

Parallel Library Synthesis via C–Cl Cross‑Coupling

The gem‑dichloro handle enables late‑stage diversification of a common intermediate through Suzuki or Kumada coupling, generating an array of 7‑aryl or 7‑alkyl derivatives . This approach is precluded with the non‑halogenated parent, which would require a separate, often lower‑yielding halogenation step .

Process Chemistry: Orthogonal Boc Deprotection in Multi‑Step Routes

The Boc‑protected amine withstands the conditions required for dichlorocyclopropane manipulation, allowing a convergent synthesis where the amine is revealed only in the final step under mild acid . This avoids the chemoselectivity issues encountered with benzyl or Cbz protecting groups, which are sensitive to hydrogenolysis conditions that can reduce the dichloro moiety .

Neuroscience Drug Discovery: Balancing CNS Penetration and Safety

The 268 Da molecular weight and three hydrogen‑bond acceptors place this building block within favorable CNS drug space . Compared to the dibromo analog (~357 Da), the dichloro scaffold is expected to exhibit lower P‑glycoprotein recognition and reduced phospholipidosis risk, making it the preferred choice for CNS‑targeted libraries where halogen‑mediated interactions are required .

Quote Request

Request a Quote for Tert-butyl 7,7-dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.